N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole ring system . This ring system is found in many biologically active compounds with a broad range of pharmaceutical applications such as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis
The imidazo[2,1-b][1,3]thiazole fragment is almost planar . The phenyl ring makes a dihedral angle of 33.9 (2)° with this mean moiety .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions . The product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical and Chemical Properties Analysis
The IR spectrum of a similar compound shows peaks at 839, 1161, 1228, 1510, 1558, 1597, 1681 (C=O), 3025, 3423 (NH) cm-1 . The 1H NMR spectrum (DMSO-d6-CCl4) shows δ, ppm (J, Hz): 4.13 (1H, d, 2J = 18.5, NCH2); 4.48 (1H, d, 2J = 10.5, CH2 CO); 4.53 (1H, d, 2J = 18.5, NCH2); 4.92 (1H, d, 2J = 10.5, CH2 CO); 7.03 (1H, d, 3J = 4.0, H-3 thiazole); 7.10–7.14 (2H, m, H-3′,5′ Ar); 7.20–7.25 (2H, m, H-2′,6′ Ar); 7.59–7.65 (3H, m, H-2 thiazole, H-3′′,5′′ Ar); 8.05–8.08 (2H, m, H-2′′,6′′ Ar); 10.57 (1H, br. s, NH) .Mechanism of Action
Mode of Action
It is likely that the compound interacts with its target(s) to induce changes in cellular processes
Biochemical Pathways
The compound likely interacts with specific biochemical pathways, leading to downstream effects that influence cellular function . More research is needed to identify these pathways and understand their roles in the compound’s mechanism of action.
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, which could potentially influence various biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKOS032483285 . These factors could include temperature, pH, presence of other molecules, and more. Understanding how these factors influence the compound’s action can provide valuable insights into its mechanism of action and potential therapeutic applications.
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazoles, the class of compounds it belongs to, are known to exhibit a wide range of biological activities, including antitubercular, antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, anthelmintic, antihypertensive, cardiotonic, and insecticidal properties . The specific enzymes, proteins, and other biomolecules that N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide interacts with are yet to be identified.
Cellular Effects
Given the broad spectrum of biological activities associated with imidazo[2,1-b]thiazoles, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-13-3-2-4-16(11-13)25(22,23)20-15-7-5-14(6-8-15)17-12-21-9-10-24-18(21)19-17/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLXRZNFCVCCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.